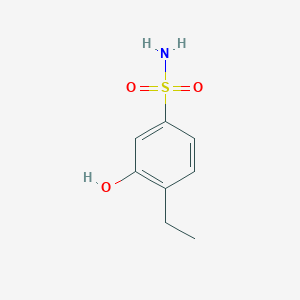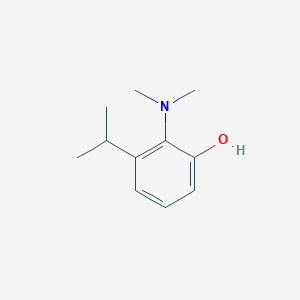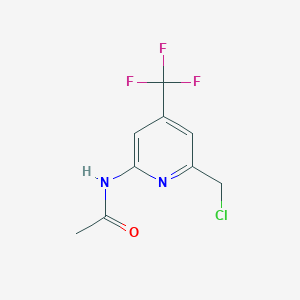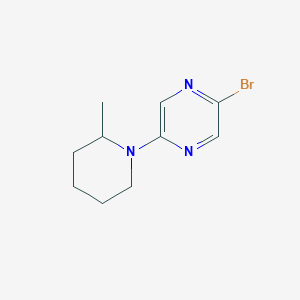
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine is a chemical compound with the molecular formula C10H14BrN3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of a bromine atom and a methylpiperidinyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine and bromine as the primary starting materials.
Bromination: Pyrazine undergoes bromination to introduce the bromine atom at the 2-position.
Substitution Reaction: The brominated pyrazine is then subjected to a substitution reaction with 2-methylpiperidine to form the final product.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine involves its interaction with specific molecular targets. The bromine atom and the piperidinyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine can be compared with other similar compounds, such as:
2-Bromo-5-(4-methylpiperidin-1-YL)pyrazine: Similar structure but with a different position of the methyl group.
2-Chloro-5-(2-methylpiperidin-1-YL)pyrazine: Chlorine atom instead of bromine.
2-Bromo-5-(2-ethylpiperidin-1-YL)pyrazine: Ethyl group instead of methyl.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C10H14BrN3 |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
2-bromo-5-(2-methylpiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C10H14BrN3/c1-8-4-2-3-5-14(8)10-7-12-9(11)6-13-10/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
UIDMUOORNVZDMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


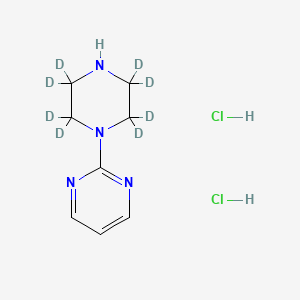

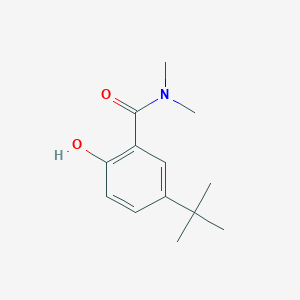
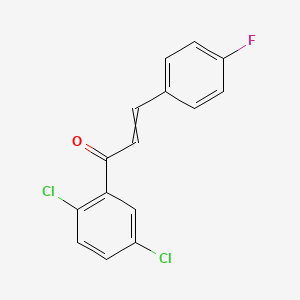
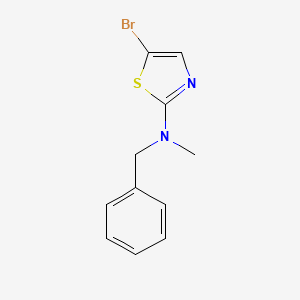
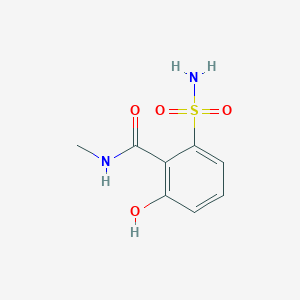
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)

